molecular formula C9H13NO2 B143833 ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 2199-51-1

ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B143833
CAS No.: 2199-51-1
M. Wt: 167.2 g/mol
InChI Key: QWSFDUPEOPMXCV-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-51-1) is a heterocyclic compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol. It is a crystalline solid at room temperature, with a melting point of 122–123°C and a boiling point of 162°C at 11 mmHg. The compound is soluble in polar aprotic solvents like DMSO and methanol but sparingly soluble in nonpolar solvents .

Preparation Methods

Thermal Decarboxylation of 4-(Ethoxycarbonyl)-3,5-Dimethyl-1H-Pyrrole-2-Carboxylic Acid

Reaction Mechanism and Conditions

The most efficient method for synthesizing ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate involves the thermal decarboxylation of 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS 5442-91-1). Under inert atmosphere and elevated temperatures (200–210°C), the carboxylic acid group at the 2-position is eliminated as carbon dioxide, yielding the target compound . This reaction proceeds rapidly, with gas evolution (CO₂) ceasing within 12 minutes. The process avoids solvents, simplifying purification.

Experimental Protocol and Yield

In a representative procedure, 5.0 g (25.0 mmol) of the precursor is heated in an oil bath at 200–210°C. The reaction mixture melts as decarboxylation occurs, producing a pale-gray solid after cooling. The crude product is dried under vacuum, yielding 3.90 g (98.5%) with a melting point of 75–76°C . Chromatographic analysis (chloroform/methanol, 10:1 v/v) confirms high purity (Rf = 0.73).

Table 1: Thermal Decarboxylation Reaction Parameters

ParameterValue
Precursor4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Temperature200–210°C
AtmosphereInert (N₂ or Ar)
Reaction Time12 minutes
Yield98.5%
Melting Point75–76°C

This method’s advantages include near-quantitative yield and minimal byproducts. However, the requirement for high temperatures and specialized equipment may limit scalability .

Bromination-Ring Closure Strategy Using Propionaldehyde and Ethyl Acetoacetate

Synthetic Pathway Overview

An alternative route, detailed in patent CN103265468A, involves a two-step process:

  • Bromination of Propionaldehyde : Propionaldehyde reacts with bromine in an aprotic solvent (e.g., dichloromethane) to form 2-bromopropionaldehyde.

  • Ring-Closure Reaction : 2-Bromopropionaldehyde, ethyl acetoacetate, and ammonia undergo cyclization under alkaline conditions to yield the target pyrrole .

Bromination of Propionaldehyde

Propionaldehyde is cooled to 0–10°C, and bromine is added dropwise to maintain the temperature below 50°C. The exothermic reaction requires careful thermal control to avoid side reactions. Using dichloromethane as the solvent, the mass ratio of propionaldehyde to bromine (1:2.5–3.5) ensures complete conversion. Post-reaction, the mixture is concentrated to isolate 2-bromopropionaldehyde, achieving yields up to 81% .

Ring-Closure Reaction

The brominated intermediate is combined with ethyl acetoacetate and aqueous ammonia at 0–50°C. The reaction proceeds via a Knorr-type pyrrole synthesis mechanism, where the enamine intermediate cyclizes to form the pyrrole core. After 10–14 hours, the product is extracted with dichloromethane, dried, and crystallized at 0°C. The final yield ranges from 30% to 50%, depending on crystallization efficiency .

Table 2: Bromination-Ring Closure Reaction Parameters

ParameterValue
Bromination Temperature0–50°C
SolventDichloromethane
Propionaldehyde:Bromine1:2.5–3.5 (mass ratio)
Ring-Closure Time10–14 hours
Yield (Overall)30–50%

Advantages Over Prior Methods

This approach addresses limitations of earlier routes that relied on tert-butyl acetoacetate or sodium nitrite, which posed environmental and cost challenges . By using ethyl acetoacetate and ammonia, the process reduces raw material costs and simplifies waste management. However, the moderate yield and multi-step purification remain drawbacks.

Comparative Analysis of Synthetic Methods

Yield and Scalability

  • Thermal Decarboxylation : Superior yield (98.5%) but requires specialized high-temperature equipment. Suitable for small-scale, high-purity production.

  • Bromination-Ring Closure : Lower yield (30–50%) but uses inexpensive reagents and mild conditions. More adaptable to industrial scale despite purification challenges.

Environmental and Economic Considerations

The bromination method generates brominated waste, necessitating careful disposal. In contrast, the decarboxylation route produces only CO₂, aligning with green chemistry principles. Economically, the latter’s reliance on a specialized precursor may increase costs compared to the widely available propionaldehyde .

Physicochemical Properties and Characterization

This compound is a red to dark red solid with the following properties :

Table 3: Physicochemical Data

PropertyValue
Molecular FormulaC₉H₁₃NO₂
Molecular Weight167.21 g/mol
Melting Point122–123°C
Boiling Point162°C (11 mmHg)
λmax (Ethanol)258 nm
SolubilityDMSO > Chloroform > Methanol

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as receptor tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can modulate cellular processes and has potential therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Ethyl 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-59-9)

Molecular Formula: C₁₀H₁₃NO₃; Molecular Weight: 195.22 g/mol. Key Differences:

  • Structural Feature : Contains a formyl (-CHO) group at position 5, enhancing its reactivity for further functionalization.
  • Physical Properties : Higher molecular weight and lower solubility in aqueous media compared to the parent compound .
  • Applications :
    • Used in Vilsmeier–Haack formylation reactions to synthesize antimicrobial derivatives .
    • Critical in crystallography studies due to its planar molecular structure stabilized by hydrogen bonds .

Comparison of Reactivity :

  • The formyl group allows for conjugation with aromatic aldehydes (e.g., in Knoevenagel condensations), enabling pH-sensitive fluorescent probes with bathochromic shifts .
  • Exhibits stronger hydrogen-bonding interactions than the parent compound, influencing its crystalline packing .

3-(4-(Ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic Acid (CAS: 37102-48-0)

Molecular Formula: C₁₁H₁₅NO₄; Molecular Weight: 225.24 g/mol. Key Differences:

  • Structural Feature: A propanoic acid substituent at position 3 introduces carboxylic acid functionality.
  • Applications: Potential use in prodrug synthesis due to its ionizable carboxyl group. Limited literature on biological activity compared to ethyl 2,4-dimethyl derivatives .

Solubility and Stability :

  • Increased hydrophilicity due to the carboxylic acid group, improving aqueous solubility but reducing stability under acidic conditions.

Ethyl 5-(3-Ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 963-69-9)

Molecular Formula: C₁₄H₁₉NO₅; Molecular Weight: 281.3 g/mol. Key Differences:

  • Structural Feature : Contains an ethoxycarbonyl acetyl group at position 5, increasing steric bulk.
  • Applications: Used in multi-step syntheses of complex heterocycles.

Reactivity :

  • The acetyl group facilitates cyclization reactions, though poor solubility in aqueous media limits its utility in biological assays .

Cost and Availability :

  • Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: $37/g (TCI Chemical) .
  • Ethyl 5-formyl derivative: Priced higher due to additional synthetic steps (exact data unavailable).

Biological Activity

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, synthesis methods, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C9H13NO2C_9H_{13}NO_2 and a molecular weight of approximately 169.21 g/mol. The compound is characterized by a pyrrole ring with two methyl groups at the 2 and 4 positions and an ethyl ester at the carboxylic acid position (3). It appears as a white to light brown crystalline solid.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization Reactions : Involving the condensation of appropriate aldehydes with 2,4-dimethylpyrrole derivatives.
  • Esterification : The reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with ethanol in the presence of acid catalysts.

These synthetic pathways are crucial for producing derivatives that may enhance biological activity or solubility.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and its derivatives. Key findings include:

  • Antibacterial Activity : The compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 12 to 20 mm depending on concentration (1).
  • Antifungal Activity : this compound also demonstrates antifungal properties against pathogens such as Candida albicans. The minimum inhibitory concentration (MIC) values indicate strong potential for therapeutic applications (1).

Anticancer Activity

Research indicates that derivatives of this compound may serve as effective anticancer agents:

  • Bcl-2/Bcl-xL Inhibition : Modifications of the pyrrole core have led to compounds that inhibit Bcl-2 and Bcl-xL proteins, which are critical in cancer cell survival. Some derivatives have shown IC50 values as low as 1 nM in cell lines sensitive to these inhibitors (2).

Study on Antimicrobial Efficacy

A study synthesized a series of pyrrole derivatives based on this compound and evaluated their antimicrobial activities. The results indicated that certain modifications significantly enhanced antibacterial efficacy against a range of pathogens (1).

CompoundZone of Inhibition (mm)MIC (µg/mL)
This compound1525
Modified Derivative A2012
Modified Derivative B1815

Study on Anticancer Properties

In another investigation focusing on anticancer properties, derivatives were tested in vivo using xenograft models. Results showed significant tumor regression when treated with optimized compounds derived from this compound (2).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, and how are intermediates characterized?

  • Methodology : Multi-step synthesis often involves coupling pyrrole-carboxylic acid derivatives with substituted aldehydes or ketones. For example, describes coupling ethyl 3-methyl-1H-pyrrole-2-carboxylate with aromatic carbonyl chlorides (e.g., 8-isoquinolinecarbonyl chloride) using amide coupling agents like HATU or EDCI. Key intermediates are purified via column chromatography and characterized using 1H^1H-NMR and ESI-MS to confirm regioselectivity and functionalization .

Q. How can NMR spectroscopy resolve structural ambiguities in substituted pyrrole derivatives?

  • Methodology : 1H^1H-NMR (400 MHz, DMSO-d6d_6) is critical for identifying substituent effects. For instance, methyl groups at C2 and C4 appear as singlets (δ 1.96–2.42 ppm), while the ethyl ester’s CH2CH_2 and CH3CH_3 resonate as quartets (δ 4.16–4.34 ppm) and triplets (δ 1.17–1.45 ppm), respectively. Aromatic protons in para-substituted phenyl groups (e.g., trifluoromethyl) show distinct splitting patterns (δ 7.44–8.93 ppm) .

Q. What are the typical oxidation and reduction products of this compound?

  • Methodology : Oxidation with agents like Jones reagent converts the methyl group to a carboxylic acid (2,4-dimethyl-1H-pyrrole-3-carboxylic acid), while reduction with LiAlH4_4 yields 2,4-dimethyl-1H-pyrrol-3-ylmethanol. These transformations are monitored via TLC and confirmed by IR spectroscopy (C=O stretch at ~1700 cm1^{-1} for esters) .

Advanced Research Questions

Q. How can computational reaction path searches improve synthetic efficiency for novel derivatives?

  • Methodology : ICReDD’s framework () combines quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal reaction conditions. For example, substituent effects on cyclopropane ring formation (e.g., in ’s compounds 246–250) can be modeled to prioritize high-yield pathways and reduce trial-and-error experimentation .

Q. What strategies address contradictions in spectroscopic data for structurally similar pyrroles?

  • Methodology : Discrepancies in 1H^1H-NMR chemical shifts (e.g., δ 7.24–7.57 ppm for ortho-substituted phenyl groups in ) require cross-validation with 13C^{13}C-NMR and 2D techniques (COSY, HSQC). For uncharacterized compounds (e.g., ’s 247 and 249), high-resolution mass spectrometry (HRMS) and X-ray crystallography (as in ) are critical for resolving ambiguities .

Q. How do substituents influence the compound’s electronic properties and reactivity?

  • Methodology : DFT studies (e.g., B3LYP/6-31G*) analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups (e.g., -CF3_3) lower the LUMO energy, enhancing electrophilic substitution at C5. Solvent effects (polar aprotic vs. protic) are modeled using PCM to optimize reaction kinetics .

Q. What experimental controls ensure reproducibility in low-yield reactions (e.g., <50% yields in )?

  • Methodology : Systematic variation of catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2), temperature (25–100°C), and solvent polarity (DMSO vs. THF) identifies optimal conditions. Kinetic studies (e.g., in situ FTIR) track intermediate formation, while DOE (Design of Experiments) models interaction effects between variables .

Properties

IUPAC Name

ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
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InChI

InChI=1S/C9H13NO2/c1-4-12-9(11)8-6(2)5-10-7(8)3/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSFDUPEOPMXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80176414
Record name 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Molecular Weight

167.20 g/mol
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CAS No.

2199-51-1
Record name Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
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Record name 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Record name 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester
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Synthesis routes and methods I

Procedure details

3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester (2600 g) and ethanol (7800 mL) were stirred vigorously while 10 N hydrochloric acid (3650 mL) was slowly added. The temperature increased from 25° C. to 35° C. and gas evolution began. The mixture was warmed to 54° C. and stirred with further heating for one hour at which time the temperature was 67° C. The mixture was cooled to 5° C. and 32 L of ice and water were slowly added with stirring. The solid was collected by vacuum filtration and washed three times with water. The solid was air dried to constant weight to give 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (1418 g, 87% yield) as a pinkish solid. 1H-NMR (dimethylsulfoxide-d6) δ2.10, 2.35 (2×s, 2×3H, 2×CH3), 4.13 (q, 2H, CH2), 6.37 (s, 1H, CH), 10.85 (s, 1H, NH). MS m/z 167 [M+1].
Quantity
7800 mL
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reactant
Reaction Step One
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3650 mL
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reactant
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[Compound]
Name
ice
Quantity
32 L
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

Into a 10-L four necked round-bottomed flask equipped with a mechanical stirrer, a thermometer pocket, gas bubbler and an air condenser, were charged 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tertiary butyl ester 4-ethyl ester (II) (1.5 Kg; 5.6 mole), isopropyl alcohol 4.5 L and stirred while Conc. HCl (2.2 L) was charged with the aid of addition funnel at 25-30° C. After addition, the temperature of the reaction mixture was raised to 45-50° C. and maintained at this temperature until the gas evolution completely ceases. The reaction was monitored by TLC and the solution cooled to 25-30° C. and quenched in a carboy containing ice water under stirring. The product was isolated by filtration and dried at 50° C.
[Compound]
Name
10-L
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4.5 L
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2.2 L
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

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